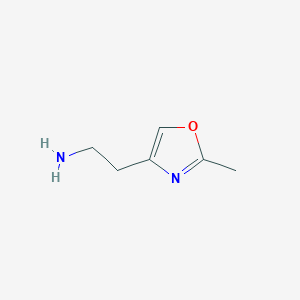

2-(2-Methyl-1,3-oxazol-4-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for a long time due to their increasing importance in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

Oxazoles have a 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of hetero atoms often imparts preferential specificities in their biological responses .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can vary widely depending on the substitution pattern and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on the specific compound. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .Applications De Recherche Scientifique

Synthesis and Potential Therapeutic Applications

Novel Molecules Against COVID-19 : A study by Rashdan et al. (2021) involved the synthesis of thiadiazole and triazole hybrids, demonstrating an in silico virtual screening approach to identify their antiviral activity against COVID-19 through inhibition of the main coronavirus protease. This research highlights the potential of such compounds in developing antiviral drugs (Rashdan et al., 2021).

Metal Complexation and Tautomerism : Jones et al. (2013) investigated the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, showing their potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

DNA Binding and Antimicrobial Properties : Kumar et al. (2012) explored the Cu(II) complexes of certain tridentate ligands, demonstrating their DNA binding propensity and antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Photopolymerization : Guillaneuf et al. (2010) discussed the use of certain derivatives in nitroxide-mediated photopolymerization, revealing their utility in polymer science and engineering (Guillaneuf et al., 2010).

Chemical Properties and Reactivity

Enamine Synthesis : Research by Dean et al. (1983) on enamines in the synthesis of chromanones suggests a broad application of these compounds in organic synthesis and drug design (Dean et al., 1983).

Antimicrobial Studies : Martin et al. (2006) synthesized carbazole derivatives and evaluated their antimicrobial activities, showing the potential of these compounds in combating various microbial infections (Martin et al., 2006).

Fungicidal Activity : Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with significant antifungal activities, indicating their potential as new fungicides (Bai et al., 2020).

Catalysis : Zulu et al. (2020) reported on palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins, highlighting the importance of such compounds in catalytic processes (Zulu et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Methyl-1,3-oxazol-4-yl)ethanamine is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .

Mode of Action

This compound, also known as oxazopt, interacts with hCA II as an isoform-selective inhibitor . It binds to the enzyme, inhibiting its activity and thereby affecting the balance of carbon dioxide and bicarbonate in the body .

Biochemical Pathways

The inhibition of hCA II by oxazopt impacts several biochemical pathways. As hCA II is involved in the regulation of pH and fluid balance in various tissues, its inhibition can affect these processes . .

Pharmacokinetics

The compound’s interaction with hca ii suggests it is likely to be absorbed and distributed to tissues where this enzyme is present .

Result of Action

The inhibition of hCA II by oxazopt can lead to changes in pH and fluid balance in tissues where this enzyme is active. This can have various effects at the molecular and cellular level, depending on the specific tissue and physiological context .

Safety and Hazards

Orientations Futures

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This suggests that there is ongoing interest in the development and study of new oxazole derivatives.

Propriétés

IUPAC Name |

2-(2-methyl-1,3-oxazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-8-6(2-3-7)4-9-5/h4H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAPYBXJPGJFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1267483-61-3 |

Source

|

| Record name | 2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2759312.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)

![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)

![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2759335.png)